molecular formula C10H18N4O3 B6202398 tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2728727-87-3

tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B6202398
CAS RN: 2728727-87-3
M. Wt: 242.3
InChI Key:
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Description

Tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate, commonly known as TB-AHP, is an important and widely used reagent in organic synthesis. It is a versatile building block for organic synthesis and has found applications in a wide range of fields, such as pharmaceuticals, catalysis, and materials science. TB-AHP is a stable, water-soluble, and non-toxic compound that can be used in a variety of reactions, including the synthesis of heterocycles, the synthesis of amines, and the synthesis of polymers.

Scientific Research Applications

TB-AHP has been used in a wide range of scientific research applications, including the synthesis of heterocycles, the synthesis of amines, and the synthesis of polymers. TB-AHP has also been used as a catalyst in the synthesis of chiral compounds, as a reagent in the synthesis of peptide nucleic acids, and as a reagent in the synthesis of peptides. TB-AHP has also been used in the synthesis of dendrimers, DNA-binding proteins, and lipids.

Mechanism of Action

TB-AHP acts as a nucleophile in organic synthesis, meaning that it attacks electrophilic sites on molecules to form covalent bonds. TB-AHP can also act as an electrophile, meaning that it can accept electrons from other molecules to form covalent bonds. TB-AHP can also act as a Lewis acid, meaning that it can donate electrons to other molecules to form covalent bonds.
Biochemical and Physiological Effects
TB-AHP is a non-toxic compound that has been found to be safe for use in laboratory experiments. It has not been found to have any adverse effects on biochemical or physiological processes.

Advantages and Limitations for Lab Experiments

TB-AHP is a stable, water-soluble, and non-toxic compound that can be used in a variety of reactions. It is also inexpensive and easy to obtain. However, TB-AHP is not suitable for reactions that require high temperatures or long reaction times.

Future Directions

TB-AHP has a wide range of potential applications in the fields of pharmaceuticals, catalysis, and materials science. Future research could focus on the development of new synthetic methods for the synthesis of TB-AHP, the development of new catalysts for the synthesis of TB-AHP, and the development of new applications for TB-AHP in the fields of pharmaceuticals, catalysis, and materials science. New research could also focus on the development of new methods for the detection and quantification of TB-AHP.

Synthesis Methods

TB-AHP is synthesized through a three-step reaction involving the reaction of ethyl acetoacetate, an amine, and an azide. The first step involves the reaction of ethyl acetoacetate with an amine to form an imine. The second step involves the reaction of the imine with an azide to form an azidoimine. The third step involves the hydrolysis of the azidoimine to form TB-AHP. The reaction is shown in Figure 1.
Figure 1: Synthesis of TB-AHP

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate involves the protection of the hydroxyl group, followed by the introduction of the azide group and the carboxylate group. The stereochemistry of the pyrrolidine ring must also be controlled during the synthesis.", "Starting Materials": [ "L-serine", "tert-butyl bromoacetate", "sodium azide", "triethylamine", "methanol", "dichloromethane", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "1. L-serine is protected as a tert-butyl ester using tert-butyl bromoacetate and triethylamine in methanol.", "2. The protected serine is treated with sodium azide in dichloromethane to introduce the azide group.", "3. The resulting azidoester is then treated with hydrochloric acid to remove the tert-butyl protecting group and form the corresponding acid.", "4. The acid is then converted to the corresponding acid chloride using thionyl chloride in dichloromethane.", "5. The acid chloride is then treated with (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid in the presence of triethylamine in dichloromethane to form the desired product, tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate.", "6. The product is purified by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent.", "7. The purified product is dried over magnesium sulfate and characterized by NMR spectroscopy and mass spectrometry." ] }

CAS RN

2728727-87-3

Molecular Formula

C10H18N4O3

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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